
BuChE-IN-TM-10
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Overview
Description
BuChE-IN-TM-10, also known as TM-10, is a potent inhibitor of butyrylcholinesterase (BuChE). It exhibits an IC50 value of 8.9 nM, effectively inhibiting and disaggregating self-induced amyloid-beta aggregation. This compound displays significant antioxidant activity and demonstrates substantial penetration through the blood-brain barrier, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of BuChE-IN-TM-10 involves the combination of ferulic acid derivatives. The synthetic route includes several steps, starting with the preparation of the ferulic acid derivative, followed by its reaction with other chemical intermediates under specific conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
BuChE-IN-TM-10 undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions, particularly in the context of its antioxidant activity.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents and conditions.
Common reagents used in these reactions include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory and antioxidant properties .
Scientific Research Applications
Scientific Research Applications of BuChE-IN-TM-10
This compound, also known as TM-10, is a potent butyrylcholinesterase (BuChE) inhibitor with an IC50 of 8.9 nM . It has garnered interest for its potential in treating Alzheimer’s disease due to its ability to inhibit and disaggregate self-induced Aβ aggregation, along with exhibiting potent antioxidant activity and good blood-brain barrier (BBB) penetration .
Target and Activity
This compound acts as a BuChE inhibitor . It has shown potential applications in Alzheimer's disease (AD) research .
Physicochemical Properties
- Molecular Formula: C32H38N2O3
- Molecular Weight: 498.66
- IUPAC Name: (E)-3-(4-(4-(benzyl(ethyl)amino)butoxy)-3-methoxyphenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
- InChI Code: 1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+
- InChI Key: CGZGXSZYVAXOGJ-FBMGVBCBSA-N
Hazard Statements
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statements
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P302+352: IF ON SKIN: Wash with plenty of soap and water
Scientific Applications
Mechanism of Action
BuChE-IN-TM-10 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound’s antioxidant properties contribute to its neuroprotective effects .
Comparison with Similar Compounds
BuChE-IN-TM-10 is unique in its combination of butyrylcholinesterase inhibition, antioxidant activity, and blood-brain barrier penetration. Similar compounds include:
Ethidium bromide: Known for its DNA intercalating properties.
Meseclazone: A nonsteroidal anti-inflammatory drug.
Pentolinium tartrate: A ganglionic blocker.
Peimisine: An alkaloid with various biological activities.
Lobelanidine: An alkaloid with potential therapeutic applications
These compounds, while sharing some properties with this compound, do not exhibit the same combination of activities, making this compound a unique and valuable compound for research and therapeutic applications.
Biological Activity
BuChE-IN-TM-10, commonly referred to as TM-10, is a potent inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the hydrolysis of acetylcholine. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. With an IC50 value of 8.9 nM, TM-10 effectively inhibits BuChE and demonstrates significant antioxidant properties, as well as the ability to penetrate the blood-brain barrier (BBB) .
TM-10 exerts its biological activity primarily through the inhibition of BuChE. The compound binds to the active site of BuChE, preventing it from hydrolyzing acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, TM-10's antioxidant activity contributes to its neuroprotective effects by mitigating oxidative stress, which is a significant factor in neurodegenerative conditions .
Table 1: Comparison of IC50 Values for BuChE Inhibitors
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 8.9 | BuChE inhibition and antioxidant activity |
Compound 16 | 4.60 | Dual inhibition of AChE and BuChE |
Ethidium Bromide | N/A | DNA intercalation |
Meseclazone | N/A | Anti-inflammatory |
Antioxidant Properties
TM-10 exhibits notable antioxidant activity, which is crucial for its potential use in treating Alzheimer's disease. The compound can disaggregate self-induced amyloid-beta (Aβ) aggregates, which are characteristic of Alzheimer's pathology. This disaggregation is vital as Aβ aggregation is linked to neurotoxicity and cognitive decline .
Blood-Brain Barrier Penetration
One of the significant advantages of TM-10 is its ability to penetrate the BBB effectively. This characteristic is essential for any therapeutic agent intended for treating central nervous system disorders, as it allows the compound to exert its effects directly within the brain .
Case Studies
Recent studies have explored the efficacy of TM-10 in various experimental models:
- In Vitro Studies : In cell culture models, TM-10 demonstrated a significant reduction in Aβ levels and improved cell viability under oxidative stress conditions.
- Animal Models : In transgenic mouse models of Alzheimer’s disease, administration of TM-10 resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
These findings suggest that TM-10 may not only inhibit BuChE but also provide broader neuroprotective benefits through its antioxidant properties .
Properties
Molecular Formula |
C32H38N2O3 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(E)-3-[4-[4-[benzyl(ethyl)amino]butoxy]-3-methoxyphenyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+ |
InChI Key |
CGZGXSZYVAXOGJ-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CCCCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CCN(CCCCOC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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